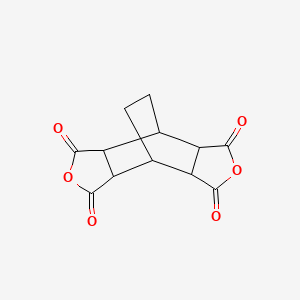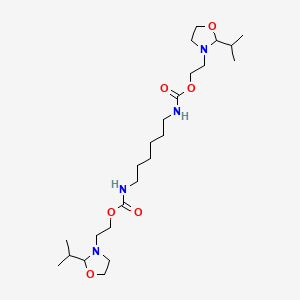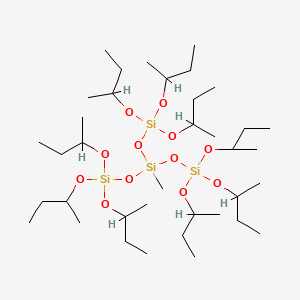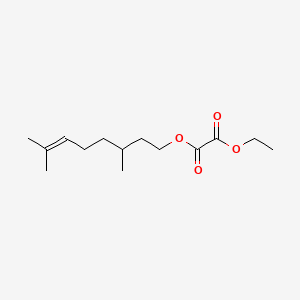
N-Dansyl-DL-threonine cyclohexylammonium salt
Descripción general
Descripción
N-Dansyl-DL-threonine cyclohexylammonium salt is a chemical compound with the molecular formula C16H20N2O5S•C6H13N . It has a molecular weight of 451.58 . This compound is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of N-Dansyl-DL-threonine cyclohexylammonium salt can be represented by the SMILES stringNC1CCCCC1.CC(O)C(NS(=O)(=O)c2cccc3c(cccc23)N(C)C)C(O)=O . This representation provides a text-based way to describe the structure of the compound. Physical And Chemical Properties Analysis
N-Dansyl-DL-threonine cyclohexylammonium salt is a solid at room temperature . It has a melting point of 143-146°C . It should be stored at -20°C .Aplicaciones Científicas De Investigación
Chiral Separation in High-Performance Liquid Chromatography
A study by Ding et al. (2004) described the use of N-Dansyl-DL-threonine cyclohexylammonium salt in chiral separation through high-performance liquid chromatography (HPLC). This research focused on the separation of enantiomers of several dansyl-amino acids, showcasing the importance of N-Dansyl-DL-threonine in analytical chemistry for the separation of chiral compounds (Ding et al., 2004).
Structural Analysis in Different Ionic Environments
Bryndal and Lis (2006) explored the interactions of O-phospho-DL-threonine with different cations, such as potassium, sodium, and ammonium. This research provides insights into the structural flexibility and interactions of DL-threonine derivatives in various ionic environments, which is crucial for understanding its behavior in different chemical contexts (Bryndal & Lis, 2006).
Separation Mechanisms in Capillary Chromatography
Kudo et al. (2012) investigated the separation of enantiomers, including dansyl-DL-amino acids, using open-tubular capillary chromatography. This study sheds light on the mechanisms of separation in chromatographic systems and the role of N-Dansyl-DL-threonine derivatives in such processes (Kudo et al., 2012).
Green Chemistry Applications
Varyani, Khatri, and Jain (2016) demonstrated the use of amino acid-derived ionic liquids, including DL-threonine derivatives, in a green chemistry approach for the oxidation of amines. This research highlights the potential of N-Dansyl-DL-threonine cyclohexylammonium salt in sustainable and environmentally friendly chemical processes (Varyani et al., 2016).
Capillary Electrochromatography and Micellar Electrokinetic Chromatography
Research by Li et al. (2021) and Terabe et al. (1993) delved into the use of dansyl-DL-amino acids, including derivatives of N-Dansyl-DL-threonine, in capillary electrochromatography and micellar electrokinetic chromatography. These studies contribute to the understanding of chiral separation and the role of N-Dansyl-DL-threonine in advanced chromatographic techniques (Li et al., 2021); (Terabe et al., 1993).
Propiedades
IUPAC Name |
cyclohexylazanium;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-hydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S.C6H13N/c1-10(19)15(16(20)21)17-24(22,23)14-9-5-6-11-12(14)7-4-8-13(11)18(2)3;7-6-4-2-1-3-5-6/h4-10,15,17,19H,1-3H3,(H,20,21);6H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBHJGKTOJYJOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)[O-])NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C)O.C1CCC(CC1)[NH3+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84540-66-9 | |
| Record name | N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-DL-threonine, compound with cyclohexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-DL-threonine, compound with cyclohexylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-](/img/structure/B1594783.png)




![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[(2-chlorophenyl)amino]-6'-(diethylamino)-](/img/structure/B1594793.png)
